molecular formula C13H10Cl2O2 B2689620 3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one CAS No. 339104-20-0

3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one

Cat. No.: B2689620
CAS No.: 339104-20-0
M. Wt: 269.12
InChI Key: WTTPKWXCKAROKZ-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one is a chemical compound characterized by the presence of a pyran ring substituted with a 2,6-dichlorobenzyl group and a methyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one typically involves the reaction of 2,6-dichlorobenzyl chloride with a suitable pyranone precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but differs in the functional group attached to the benzyl ring.

    2,6-Dichlorobenzyl chloride: A precursor in the synthesis of 3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one.

    2,6-Dichlorobenzyl bromide: Another halogenated derivative used in similar synthetic applications.

Uniqueness

This compound is unique due to the presence of both the pyran ring and the dichlorobenzyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-2-methylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-8-9(13(16)5-6-17-8)7-10-11(14)3-2-4-12(10)15/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTPKWXCKAROKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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